2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
2-ethyl-7-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H18N4/c1-4-9-12-10-11-6-5-8(7(2)3)14(10)13-9/h7-8H,4-6H2,1-3H3,(H,11,12,13) |
InChI Key |
PJVZFMOOIKFFFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CCNC2=N1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization of Pyrazole and Pyrimidine Precursors
Method Overview:
This approach involves the cyclization of substituted pyrazoles with suitable β-dicarbonyl compounds or amidines to form the fused heterocyclic system. The key is to generate the triazolopyrimidine core via intramolecular cyclization under optimized conditions.
Pyrazole derivative + β-dicarbonyl compound → Cyclization → Triazolopyrimidine
- Portilla et al. (2012) demonstrated the synthesis of pyrazolo[1,5-a]pyrimidines via cyclization of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds.
- Reaction conditions: Reflux in ethanol or DMSO, microwave irradiation, or solvent-free methods.
- Yields: Typically high, ranging from 87% to 95%.
- Table 1: Example yields for various derivatives
| Starting Pyrazole Derivative | β-Dicarbonyl Compound | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 3-Amino-5-phenyl-1H-pyrazole | Ethyl acetoacetate | Microwave, solvent-free | 92 |
| 3-Amino-5-methyl-1H-pyrazole | Pentane-2,4-dione | Reflux in ethanol | 89 |
Condensation of 3-Amino-1,2,4-Triazoles with Acyl Derivatives
Method Overview:
This involves the condensation of 3-amino-1,2,4-triazoles with appropriate acyl chlorides or esters, followed by cyclization to form the fused heterocycle.
3-Amino-1,2,4-triazole + Acyl chloride → Intermediate → Cyclization → Target Compound
- Synthesis of 2-Amino-4-alkyl-1,2,4-triazolo[1,5-a]pyrimidines has been achieved via this route, with yields typically exceeding 80%.
- The process benefits from mild conditions and high functional group tolerance, facilitating diverse substitutions.
Multistep Synthesis via Hydrazine and Thiosemicarbazide Intermediates
Method Overview:
This method employs hydrazinolysis of esters or acyl derivatives to generate hydrazides, which then undergo cyclization with isothiocyanates or other sulfur-containing reagents to form the triazolopyrimidine core.
- Hydrazinolysis of esters to form hydrazides.
- Cyclization of hydrazides with carbon disulfide or isothiocyanates.
- Final ring closure yields the target heterocycle.
- Yields: Ranged from 52% to 88% depending on substituents and conditions.
- Example: Cyclization of acylhydrazides with CS₂ in basic media to produce 1,2,4-triazole-3-thiones.
| Starting Material | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Acylhydrazide | CS₂, base | Reflux in ethanol | 75 |
| Hydrazide + Isothiocyanate | Basic media | 60°C, 4 hours | 80 |
Microwave-Assisted Cyclization for Rapid Synthesis
Method Overview:
Microwave irradiation significantly accelerates heterocycle formation, offering high yields and regioselectivity under solvent-free or minimal solvent conditions.
- Castillo et al. (2016) reported microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines with reaction times as short as 4 minutes and yields exceeding 90%.
- The method involves the cyclization of 3-oxo-2-arylhydrazinylidene derivatives with 5-amino-1H-pyrazoles.
| Starting Material | Microwave Conditions | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| 3-Oxo-2-arylhydrazinylidene | 600 W, solvent-free | 94 | 4 |
Palladium-Catalyzed C–H Activation and Arylation
Method Overview:
This modern approach involves palladium-catalyzed direct arylation of heterocyclic cores, enabling late-stage functionalization at specific positions, such as the 7-position.
- Bassoude et al. (2016) utilized microwave-assisted palladium catalysis with ligands like DavePhos, achieving yields of up to 81% in shorter times.
| Starting Compound | Catalyst | Ligand | Temperature | Yield (%) | Time (min) |
|---|---|---|---|---|---|
| Pyrazolopyrimidine | Pd(OAc)₂ | DavePhos | 120°C | 81 | 30 |
Summary of Key Preparation Strategies
| Method | Advantages | Limitations | Typical Yields | Notable Conditions |
|---|---|---|---|---|
| Cyclization of pyrazoles with β-dicarbonyls | High yields, regioselectivity | Requires specific precursors | 87–95% | Reflux, microwave, solvent-free |
| Condensation with acyl derivatives | Mild, versatile | Limited to certain substituents | >80% | Reflux, room temp |
| Hydrazine/thiosemicarbazide route | Functional group diversity | Multi-step, longer | 52–88% | Reflux, basic media |
| Microwave-assisted synthesis | Fast, high yield | Equipment dependent | >90% | Microwave, solvent-free |
| Palladium-catalyzed arylation | Late-stage modification | Costly catalysts | 81% | Microwave, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and oxidized products.
Scientific Research Applications
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, making it a promising anticancer agent.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Position 2 : Ethyl or sulfonamide groups enhance lipophilicity, influencing membrane permeability in drug candidates .
- Position 7 : Bulky substituents (e.g., isopropyl or phenyl) improve target selectivity in anticancer agents by modulating steric interactions with tubulin or kinase binding pockets .
- Position 5: Amino or methyl groups are common in derivatives with antitumor activity, as seen in compounds targeting tubulin polymerization .
Key Findings :
- Trifluoroethylamino-substituted triazolopyrimidines exhibit nanomolar potency against tubulin, highlighting the critical role of fluorine in enhancing binding affinity .
- Sulfonamide derivatives demonstrate herbicidal activity at low concentrations, indicating their utility in agrochemical development .
Insights :
- The synthesis of 2-Ethyl-7-(propan-2-yl)-triazolopyrimidine may require tailored protocols, such as cyclocondensation of ethyl-substituted amidines with isopropyl ketones, based on analogous methods .
- Chlorination at position 7 using POCl₃ is a common strategy to introduce reactive sites for further functionalization .
Biological Activity
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article summarizes the biological activity of this compound based on recent research findings.
- Molecular Formula: C₁₁H₁₉N₃
- Molecular Weight: 193.29 g/mol
- CAS Number: 1694208-10-0
The biological activity of 2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. Notably, it has been shown to inhibit the ERK signaling pathway. This inhibition leads to decreased phosphorylation of key proteins such as ERK1/2 and AKT, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines. For instance:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 9.47 | Inhibition of ERK pathway; induces apoptosis |
| HCT-116 | 9.58 | Inhibition of ERK pathway; induces apoptosis |
| MCF-7 | 13.1 | Inhibition of ERK pathway; induces apoptosis |
In a comparative study, the compound exhibited more potent antiproliferative activity than the standard drug 5-Fluorouracil (5-FU) against these cell lines .
Case Studies
A detailed investigation into the biological activities of related triazolo[1,5-a]pyrimidine derivatives has provided insight into structure-activity relationships (SAR). For example:
- Compound H12 : Demonstrated significant antiproliferative activity against MGC-803 cells with an IC₅₀ value lower than that of established chemotherapeutics.
These findings suggest that modifications to the triazolo[1,5-a]pyrimidine scaffold can enhance anticancer properties while minimizing toxicity.
Other Biological Activities
Beyond anticancer properties, triazolopyrimidine derivatives have shown potential in other areas:
- Antibacterial Activity : Some derivatives have demonstrated efficacy against various bacterial strains.
- Antiviral Activity : Certain compounds within this class are being explored for their antiviral properties.
Q & A
Q. Table 1. Impact of Substituents on Biological Activity
| Position | Substituent | Target | IC (μM) | Key Reference |
|---|---|---|---|---|
| 2 | Ethyl | c-Met kinase | 12.3 | |
| 2 | Trifluoromethyl | c-Met kinase | 2.5 | |
| 7 | Isopropyl | VEGFR-2 | 45.8 | |
| 7 | Benzyl | SARS-CoV-2 M | 8.9 |
Q. Table 2. Synthetic Yield Optimization
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | 80 | TMDP | 85 | 99.2 |
| Ethanol | 60 | None | 62 | 97.5 |
| DCM | 100 | H | 48 | 95.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
